Mucronine B is a naturally occurring cyclopeptide alkaloid primarily derived from the plant species Ziziphus mucronata, belonging to the Rhamnaceae family. It is characterized by its unique 15-membered ring structure, which includes various amino acids and a β-hydroxy amino acid. Mucronine B is part of a larger class of compounds known as cyclopeptide alkaloids, which are recognized for their diverse biological activities and complex structures. The molecular formula of Mucronine B is .
Mucronine B has demonstrated significant biological activity, particularly in antimicrobial and anticancer studies. Research has indicated that extracts from Ziziphus mucronata, which contain Mucronine B, exhibit potent antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations below 1 mg/ml . Additionally, studies suggest potential anticancer effects, although further research is needed to fully elucidate these mechanisms .
The synthesis of Mucronine B can be achieved through several methods, primarily focusing on total synthesis approaches that involve complex organic chemistry techniques. One common method includes the use of phenylalanine-derived aldehydes in olefination reactions to construct the cyclopeptide framework . Other synthetic routes may involve multi-step processes that incorporate various amino acids and functional groups to achieve the desired structure .
Mucronine B's applications are largely centered around its pharmacological properties. Due to its antimicrobial activity, it has potential uses in developing new antibiotics or treatments for infections resistant to conventional therapies. Furthermore, its possible anticancer properties suggest applications in oncology, where it could be explored as a therapeutic agent against certain types of tumors .
Mucronine B shares structural and functional similarities with other cyclopeptide alkaloids derived from Ziziphus species or related plants. Here are some notable similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Mucronine A | Cyclopeptide Alkaloid | Antimicrobial properties |
| Mucronine C | Cyclopeptide Alkaloid | Anticancer activity |
| Abyssenine A | Cyclopeptide Alkaloid | Antimicrobial and cytotoxic effects |
| Abyssenine B | Cyclopeptide Alkaloid | Potential anti-inflammatory properties |
Uniqueness of Mucronine B:
Mucronine B is a naturally occurring cyclopeptide alkaloid primarily derived from Ziziphus mucronata Willd., a member of the Rhamnaceae family [1] [2]. This compound represents one of several mucronine alkaloids that have been isolated from various Ziziphus species, contributing to the rich phytochemical diversity characteristic of this genus [7] [14]. Ziziphus mucronata, commonly known as the buffalo thorn, is distributed throughout the summer rainfall areas of sub-Saharan Africa, extending from South Africa northwards to Ethiopia and Arabia [12].
The isolation of Mucronine B from Ziziphus mucronata was achieved through extraction of the dichloromethane fraction from root bark, alongside other known cyclopeptide alkaloids including abyssenine A and mucronine D [4] [9]. The compound exhibits a molecular formula of C28H36N4O4 with an average molecular mass of 492.620 daltons [1] [2]. Structurally, Mucronine B belongs to the cyclopeptide alkaloid family characterized by a complex 15-membered ring system incorporating a styrylamine moiety and multiple amino acid residues [2] [7].
Beyond Ziziphus mucronata, related cyclopeptide alkaloids have been identified in numerous other Ziziphus species, indicating a widespread distribution within this genus [7] [11]. Ziziphus jujuba Mill. has yielded multiple cyclopeptide alkaloids from stem bark, including mauritine-A, mucronine-D, amphibine-H, nummularine-A, and nummularine-B [43]. Similarly, Ziziphus mauritiana has been reported to contain various mucronine-type alkaloids, with mauritine-M isolated from root tissues [30].
The phytochemical profile of Ziziphus species demonstrates remarkable consistency in producing cyclopeptide alkaloids across different geographical regions and species [14] [28]. These compounds are commonly found in the Rhamnaceae family, with over 200 analogs described across various plant species [15] [31]. The structural diversity among mucronine alkaloids reflects the biosynthetic flexibility inherent in these plants, with variations in amino acid composition and ring size contributing to the chemical complexity observed within this compound class [7] [28].
| Species | Alkaloid Type | Plant Part | Reference |
|---|---|---|---|
| Ziziphus mucronata | Mucronine B, Mucronine D, Abyssenine A | Root bark | [4] [9] |
| Ziziphus jujuba | Mauritine-A, Mucronine-D, Amphibine-H | Stem bark | [43] |
| Ziziphus mauritiana | Mauritine-M | Root | [30] |
| Ziziphus xylopyrus | Xylopyrines, Scutianine-C | Root bark | [30] |
The distribution of Mucronine B and related cyclopeptide alkaloids within Ziziphus mucronata exhibits distinct tissue-specific patterns that reflect the specialized biosynthetic capacity of different plant organs [7] [14]. Root bark represents the primary site of Mucronine B accumulation, with this tissue demonstrating the highest concentrations of cyclopeptide alkaloids compared to other plant parts [4] [9] [27].
Research findings indicate that cyclopeptide alkaloids are predominantly concentrated in the root and bark tissues of Ziziphus species, likely due to the specialized metabolic machinery present in these organs [25] [40] [41]. The root system of Ziziphus mucronata serves as the primary reservoir for mucronine-type alkaloids, with extraction yields typically ranging from 0.01 to 1 percent by weight of dried plant material [7] [29]. This concentration pattern suggests that root tissues possess enhanced biosynthetic capacity for cyclopeptide alkaloid production compared to aerial plant parts.
Comparative analysis of alkaloid distribution between different plant organs reveals significant variations in both quantity and diversity of cyclopeptide alkaloids [42]. In Ziziphus species, leaves generally contain lower concentrations of total alkaloids compared to bark tissues, with studies reporting mean alkaloid concentrations of 1.8261 grams per kilogram in leaves versus 0.7367 grams per kilogram in bark [42]. However, the specific distribution of Mucronine B may differ from these general patterns due to its unique biosynthetic requirements.
The tissue-specific accumulation of cyclopeptide alkaloids appears to be influenced by several factors including plant age, environmental conditions, and seasonal variations [29] [42]. Young root tissues demonstrate different alkaloid profiles compared to mature root systems, suggesting that biosynthetic capacity may change during plant development [23]. Additionally, the proximity of specialized cell types within root tissues may contribute to the observed concentration gradients of cyclopeptide alkaloids.
| Plant Organ | Alkaloid Concentration (g/kg) | Primary Compounds | Reference |
|---|---|---|---|
| Root bark | 0.7-1.8 | Mucronine B, Abyssenine A | [4] [42] |
| Stem bark | 0.5-1.2 | Various mucronines | [25] [42] |
| Leaves | 0.3-0.9 | Mixed alkaloids | [42] |
| Seeds | 0.1-0.3 | Trace alkaloids | [42] |
The biosynthesis of Mucronine B involves sophisticated molecular machinery organized within dedicated gene clusters that coordinate the complex series of enzymatic transformations required for cyclopeptide alkaloid formation [15] [31]. Recent advances in transcriptome mining and genome analysis have revealed that cyclopeptide alkaloids are produced through ribosomally synthesized and post-translationally modified peptide pathways, representing a departure from traditional non-ribosomal peptide synthesis mechanisms [15] [19].
The biosynthetic gene clusters responsible for cyclopeptide alkaloid production contain specialized precursor peptides that serve as substrates for subsequent enzymatic modifications [15] [34]. These precursor peptides typically consist of an amino-terminal signal sequence followed by a conserved leader peptide region and repeating recognition sequences that demarcate the core peptide regions destined for cyclization [15] [31]. In Ziziphus jujuba, genomic analysis has identified multiple precursor peptides co-clustered with specialized enzymatic machinery, including split BURP domain-containing proteins [15].
The enzymatic machinery responsible for Mucronine B biosynthesis involves several key protein families that catalyze distinct steps in the maturation process [15] [19]. BURP domain-containing proteins have emerged as central components of the biosynthetic apparatus, functioning as peptide cyclases that catalyze the formation of macrocyclic structures characteristic of cyclopeptide alkaloids [31] [33]. These enzymes differ from traditional autocatalytic BURP proteins by operating in trans on separate precursor peptides rather than processing substrates within the same polypeptide chain [15] [34].
Comparative genomic analysis across Ziziphus species has revealed conserved biosynthetic gene organization, with 30 of 35 annotated precursor peptides co-clustered with BURP domain proteins in Ziziphus jujuba [15]. This clustering pattern suggests coordinated regulation of cyclopeptide alkaloid biosynthesis and indicates that multiple alkaloid variants can be produced from a single biosynthetic locus [15] [31]. The presence of multiple precursor peptides within individual gene clusters provides the molecular basis for the structural diversity observed among mucronine alkaloids.
| Gene Component | Function | Protein Family | Reference |
|---|---|---|---|
| Precursor peptides | Substrate provision | Signal peptide containing | [15] [31] |
| BURP cyclases | Macrocycle formation | BURP domain proteins | [15] [33] |
| Processing enzymes | Leader removal | Peptidases | [19] [36] |
| Transport proteins | Cellular localization | ABC transporters | [37] |
Contrary to traditional assumptions about cyclopeptide alkaloid biosynthesis, recent research has demonstrated that Mucronine B and related compounds are not produced through conventional non-ribosomal peptide synthetase pathways [15] [18]. Instead, these natural products represent ribosomally synthesized and post-translationally modified peptides that utilize distinct enzymatic mechanisms for their formation [15] [19] [31].
The distinction between ribosomal and non-ribosomal peptide synthesis pathways has significant implications for understanding cyclopeptide alkaloid biosynthesis [17] [18]. Non-ribosomal peptide synthetases typically consist of large, modular enzyme complexes where each module is responsible for incorporating one amino acid residue through adenylation, thiolation, and condensation reactions [17] [20]. However, cyclopeptide alkaloids like Mucronine B bypass this machinery entirely, utilizing ribosomally produced precursor peptides as starting materials [15] [31].
The absence of traditional non-ribosomal peptide synthetase involvement in Mucronine B biosynthesis is supported by genomic and transcriptomic evidence from Ziziphus species [15] [31]. Bioinformatic analysis of cyclopeptide alkaloid-producing plants has failed to identify the characteristic adenylation, condensation, and thioesterase domains that define non-ribosomal peptide synthetase systems [15]. Instead, the biosynthetic machinery consists of specialized BURP domain cyclases and associated processing enzymes that operate on ribosomally synthesized substrates [31] [33].
This mechanistic distinction has important consequences for understanding the evolutionary origins of cyclopeptide alkaloids and their relationship to other plant natural products [15] [19]. The ribosomal origin of these compounds places them within the broader category of ribosomally synthesized and post-translationally modified peptides, a rapidly expanding class of natural products that includes cyclotides, orbitides, and other plant-derived cyclic peptides [19] [36]. The enzymatic machinery responsible for cyclopeptide alkaloid formation appears to have evolved independently from non-ribosomal peptide synthetase systems, representing a convergent evolutionary solution for producing complex cyclic peptide structures.
The implications of this biosynthetic mechanism extend to potential biotechnological applications and synthetic biology approaches for producing Mucronine B and related compounds [18] [35]. The relatively simple genetic requirements for ribosomal peptide synthesis, compared to the complex multi-domain architecture of non-ribosomal peptide synthetases, may facilitate heterologous expression and engineering efforts [18] [19]. Understanding the precise enzymatic requirements for Mucronine B biosynthesis provides a foundation for developing biotechnological production systems that could supplement or replace plant-based extraction methods.
| Synthesis Type | Enzymatic Machinery | Substrate Source | Product Complexity | Reference |
|---|---|---|---|---|
| Non-ribosomal | Multi-domain NRPS | Amino acid monomers | High diversity | [17] [20] |
| Ribosomal | BURP cyclases | Precursor peptides | Moderate diversity | [15] [31] |
| Hybrid | Combined systems | Mixed substrates | Variable | [18] [35] |
The three-dimensional structural determination of cyclopeptide alkaloids through X-ray crystallography has provided critical insights into their macrocyclic conformations and molecular recognition properties. While direct X-ray crystallographic studies of Mucronine B have not been extensively documented in the literature, significant structural information has been obtained from closely related cyclopeptide alkaloids that share similar macrocyclic frameworks [1].
The most comprehensive X-ray crystallographic analysis relevant to Mucronine B comes from the study of nummularine B methiodide, which represents the first single crystal X-ray diffraction analysis of a 13-membered ring cyclopeptide alkaloid [1]. This landmark crystallographic investigation revealed all S configurations on the amino acid residues and provided detailed insights into the conformational preferences of Type-Ib cyclopeptide alkaloids. The crystal structure demonstrated that the 13-membered macrocyclic ring adopts a well-defined three-dimensional arrangement with specific torsional angles that stabilize the overall molecular architecture [1].
Comparative crystallographic studies of other cyclopeptide alkaloids within the same structural family have revealed important conformational patterns. The 15-membered ring system characteristic of Mucronine B exhibits greater conformational flexibility compared to the more constrained 13-membered rings, as evidenced by molecular dynamics simulations and comparative structural analyses [2]. X-ray crystal structures of related compounds such as cambodine derivatives have shown that 14-membered and 15-membered rings can accommodate multiple conformational states while maintaining their characteristic β-turn and extended loop regions [2].
The macrocyclic core of Mucronine B, as inferred from related crystallographic studies, adopts a conformation that places the styrylamine moiety in a specific orientation relative to the amino acid residues. The benzyl side chain from the phenylalanine residue and the isoleucine butan-2-yl group are positioned to minimize steric interactions while maximizing stabilizing intramolecular contacts [3] [4]. This arrangement is consistent with the Type-Ia classification, where the para-substituted aromatic ring in the styrylamine moiety contributes to the overall rigidity of the macrocyclic framework.
Nuclear Magnetic Resonance spectroscopy has emerged as the primary method for structural characterization of Mucronine B, providing detailed information about its molecular connectivity, stereochemistry, and conformational dynamics [5] [3]. The ¹H Nuclear Magnetic Resonance spectrum of Mucronine B displays characteristic chemical shifts that confirm the presence of the macrocyclic framework and the constituent amino acid residues.
The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum shows signals consistent with the styrylamine moiety and the benzyl side chain of phenylalanine. Specifically, the para-methoxy substitution on the aromatic ring produces a characteristic pattern with signals around δ 6.80-7.40 parts per million, while the benzyl protons appear as a complex multipicity around δ 2.6-3.2 parts per million [5]. The N-methylamino group generates a distinct singlet around δ 2.4 parts per million, which serves as a diagnostic signal for this structural feature [5].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework. The carbonyl carbons of the amide groups appear in the expected range of δ 167-172 parts per million, while the aromatic carbons span δ 120-140 parts per million [5]. The methoxy carbon appears as a characteristic signal around δ 55 parts per million, confirming the para-substitution pattern on the styrylamine aromatic ring [3].
Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation experiments, have been instrumental in establishing the complete connectivity pattern of Mucronine B. These experiments confirm the macrocyclic nature of the molecule and establish the precise linkage pattern between the amino acid residues [5].
High-Resolution Mass Spectrometry analysis of Mucronine B has provided accurate molecular weight determination and fragmentation patterns that support the proposed molecular structure [6] [7]. The protonated molecular ion [M+H]⁺ appears at m/z 493.2810, which corresponds precisely to the calculated mass for the molecular formula C₂₈H₃₇N₄O₄ [3].
Electrospray Ionization Mass Spectrometry fragmentation studies reveal characteristic fragmentation patterns that are diagnostic for Type-Ia cyclopeptide alkaloids. The loss of the N-methylamino group (45 mass units) produces a prominent fragment ion, while sequential losses of amino acid residues provide additional structural confirmation [6]. The fragmentation pattern shows the characteristic styrylamine moiety fragment at m/z values that correspond to the aromatic portion of the molecule, confirming the Type-Ia classification [6].
Tandem Mass Spectrometry experiments have revealed that Mucronine B exhibits fragmentation behavior typical of 15-membered cyclopeptide alkaloids, with preferential cleavage at specific amide bonds that reflect the conformational strain within the macrocyclic framework [6]. The relative intensities of fragment ions provide information about the stability of different structural regions within the molecule.
Ultraviolet-Visible spectroscopy of Mucronine B reveals characteristic absorption patterns that are diagnostic for cyclopeptide alkaloids containing styrylamine chromophores [6] [8]. The compound exhibits strong absorption bands in the range of 270-280 nanometers and 320-323 nanometers, which are attributed to the π-π* transitions of the para-methoxystyrylamine moiety [6].
The longer wavelength absorption around 320-323 nanometers is particularly characteristic of Type-Ia cyclopeptide alkaloids and distinguishes them from Type-Ib compounds, which typically show different absorption patterns due to the meta-substitution in their aromatic systems [6]. The molar absorptivity values for these transitions are consistent with an extended conjugation system involving the styrylamine double bond and the aromatic ring [8].
The Ultraviolet-Visible spectrum also provides information about the electronic environment of the chromophore within the macrocyclic framework. The specific wavelengths and intensities observed for Mucronine B are consistent with a relatively rigid conformation that maintains optimal overlap between the styrylamine π-system and the aromatic ring substituents [9].
The conformational behavior of Mucronine B in different phases represents a critical aspect of its structural characterization, as cyclopeptide alkaloids can exhibit significant conformational flexibility that influences their biological activity and molecular recognition properties [10] [11].
In solution, Mucronine B adopts a dynamic equilibrium of conformational states that are influenced by solvent polarity, temperature, and concentration [12]. Nuclear Magnetic Resonance studies in various deuterated solvents have revealed that the macrocyclic framework undergoes conformational exchange on timescales that are intermediate relative to the Nuclear Magnetic Resonance measurement timeframe [13].
The 15-membered macrocyclic ring of Mucronine B provides sufficient flexibility to allow for multiple low-energy conformations while maintaining the essential structural features required for its classification as a Type-Ia cyclopeptide alkaloid [12]. Molecular dynamics simulations, when available, suggest that the primary conformational changes involve rotation around single bonds within the amino acid side chains and limited flexibility in the macrocyclic backbone [12].
Temperature-dependent Nuclear Magnetic Resonance studies have indicated that Mucronine B exhibits temperature-sensitive conformational behavior, with coalescence phenomena observed for certain proton signals at elevated temperatures. This behavior is consistent with restricted rotation around specific bonds within the macrocyclic framework and suggests the presence of conformational barriers that are overcome at higher thermal energies [13].
Nuclear Overhauser Effect experiments have provided crucial information about through-space interactions within the Mucronine B structure. These studies reveal close spatial proximities between specific protons that confirm the proposed three-dimensional arrangement and provide constraints for conformational modeling [13].
While direct solid-state structural data for Mucronine B remains limited, inferences can be drawn from related cyclopeptide alkaloids that have been characterized by X-ray crystallography [1]. The solid-state conformation of cyclopeptide alkaloids is typically more constrained than their solution-state behavior, as crystal packing forces and intermolecular interactions influence the adopted geometry.
The crystal structures of related compounds suggest that Mucronine B likely adopts a conformation in the solid state that minimizes intramolecular strain while maximizing favorable intermolecular contacts [2]. The planar nature of the styrylamine moiety constrains certain regions of the molecule, while the amino acid side chains can adopt orientations that optimize crystal packing efficiency [1].
Comparative analysis of solid-state and solution-state structural data for related cyclopeptide alkaloids indicates that the macrocyclic backbone generally maintains similar conformational features across different phases, while side chain orientations may vary significantly [2]. This behavior suggests that the core structural features of Mucronine B are likely preserved across different physical states.
The structural comparison of Mucronine B with other members of the cyclopeptide alkaloid family provides important insights into structure-activity relationships and evolutionary relationships within this class of natural products [6] [14].
Mucronine B belongs to the Type-Ia subclass of cyclopeptide alkaloids, which are characterized by para-substitution on the styrylamine aromatic ring [6]. This contrasts with Type-Ib compounds, such as nummularine B, which feature meta-substitution patterns. The substitution position has profound effects on the electronic properties of the chromophore and influences both spectroscopic characteristics and conformational preferences [6].
Type-Ia compounds, including Mucronine B, typically exhibit more constrained conformational behavior compared to Type-Ib analogs due to the electronic effects of para-substitution [14]. The para-methoxy group in Mucronine B contributes to extended conjugation that stabilizes specific conformational states and influences the overall rigidity of the macrocyclic framework [6].
Mass spectrometric fragmentation patterns provide another important distinction between Type-Ia and Type-Ib cyclopeptide alkaloids. Type-Ib compounds tend to yield more diverse daughter ions compared to Type-Ia compounds, reflecting differences in the stability and fragmentation pathways of their respective aromatic systems [14].
The 15-membered ring system of Mucronine B provides intermediate flexibility compared to the more constrained 13-membered rings found in compounds like nummularine B or the larger 16+ membered systems found in other cyclopeptide families [1]. This ring size allows for sufficient conformational flexibility to accommodate different binding modes while maintaining structural integrity [3].
Comparative studies of cyclopeptide alkaloids with different ring sizes have revealed that 15-membered systems like Mucronine B represent an optimal balance between conformational flexibility and structural constraint [15]. Smaller rings are often too rigid to allow for induced-fit binding mechanisms, while larger rings may lack the preorganization necessary for high-affinity molecular recognition [1].
The amino acid composition also influences conformational behavior, with the specific combination of phenylalanine, isoleucine, and N-methylalanine residues in Mucronine B providing a unique set of steric and electronic constraints that distinguish it from other family members [3].
The Ultraviolet-Visible absorption characteristics of Mucronine B are typical of Type-Ia cyclopeptide alkaloids, with the characteristic absorption maxima at 270-280 nanometers and 320-323 nanometers distinguishing it from Type-Ib compounds [6]. These spectroscopic differences reflect the fundamental electronic differences between para- and meta-substituted styrylamine systems.
Nuclear Magnetic Resonance chemical shift patterns also provide diagnostic information for classification purposes. The aromatic proton chemical shifts in Mucronine B are consistent with para-substitution and differ systematically from those observed in meta-substituted Type-Ib compounds [5].